3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Description
3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS: 175205-61-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a 2-methylphenyl group at position 5 . Its molecular formula is C₁₀H₉ClN₂O₂ (MW: 224.64 g/mol). The compound is synthesized via condensation reactions, such as the reaction of substituted amidoximes with chloroacetyl chloride derivatives, yielding up to 80% under optimized conditions . Key characterization data include ¹H NMR (δ 4.75 ppm for chloromethyl protons) and ESI-MS ([M+H]⁺: m/z 225.1) . The chloromethyl group enhances reactivity for further functionalization, making it a versatile intermediate in medicinal and agrochemical research .
Properties
IUPAC Name |
3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBPVISJMSYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221172 | |
| Record name | 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-34-2 | |
| Record name | 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with chloromethyl isocyanate in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxadiazole N-oxides.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its chloromethyl group allows for further functionalization, enabling the introduction of diverse substituents to tailor properties for specific applications.
Synthetic Routes
- Common synthetic routes involve cyclization reactions where appropriate precursors are treated under controlled conditions. For instance, chloromethyl isocyanate can react with phenolic compounds to yield various oxadiazole derivatives.
Biological Research
Antimicrobial Properties
- Research indicates that derivatives of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole exhibit promising antimicrobial activities. Studies have shown significant inhibition against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Anticancer Activity
- The compound has been evaluated for its anticancer properties. Certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines, with some showing IC50 values in the nanomolar range against specific types of cancer such as pancreatic and prostate cancers . This highlights its potential in drug discovery and therapeutic applications.
Medicinal Chemistry
Drug Development
- The unique structure of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole allows it to interact with various biological targets. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer effects .
Case Study: Anticancer Compounds
- A study involving a series of oxadiazole derivatives showed that certain compounds could inhibit key enzymes involved in cancer progression. For example, compounds targeting human carbonic anhydrases demonstrated nanomolar potency against cancer-related enzymes .
Industrial Applications
Material Science
- In the industrial sector, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics in these materials.
Agrochemicals
- The versatility of 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole also extends to agrochemical applications where it serves as an intermediate in the synthesis of plant protection products and fertilizers.
Table 1: Summary of Biological Activities
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Antimicrobial | Various derivatives | Significant inhibition against bacteria and fungi |
| Anticancer | Selected derivatives | IC50 values < 100 nM in cancer cell lines |
Table 2: Synthetic Methods Overview
| Method Type | Description | Yield Potential |
|---|---|---|
| Cyclization | Reaction of chloromethyl isocyanate with phenolic compounds | High |
| Functionalization | Introduction of substituents via nucleophilic substitution | Moderate to High |
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃, -Br) improve metabolic stability and binding affinity to target proteins .
- Bulkier substituents (e.g., 2-methylphenyl) may hinder rotational freedom, affecting molecular packing and solubility .
- Heteroaromatic substitutions (e.g., thiophene in ) introduce π-π stacking interactions, enhancing biological activity .
Chloromethyl Group Reactivity
The chloromethyl group at position 3 enables nucleophilic substitution reactions, facilitating the synthesis of derivatives:
Structural and Crystallographic Insights
- Planarity : The dihedral angle between the oxadiazole ring and aromatic substituents influences intermolecular interactions. For example, 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole exhibits near-coplanar rings (dihedral angle: 1.7°), promoting Cl···O contacts (3.019 Å) for crystal stability .
- Methyl vs. Halogen Substitutents : Methyl groups (e.g., 2-methylphenyl) introduce steric effects, while halogens (e.g., -Cl, -Br) enhance halogen bonding in crystal lattices .
Anticancer Agents
- Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole): Induces G₁-phase arrest and apoptosis in T47D breast cancer cells (IC₅₀: 0.5 µM) .
- TIP47 Targeting : Derivatives like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)) bind to TIP47, an IGF-II receptor protein, showing in vivo efficacy in MX-1 tumor models .
Neuroprotective Agents
Agrochemicals
- Anthranilic diamide-oxadiazole hybrids : Exhibit larvicidal activity against Plutella xylostella (LC₅₀: 0.20 mg/L), outperforming commercial insecticides .
Biological Activity
3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical structure of 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 1132-61-2
This compound features a chloromethyl group and a methylphenyl substituent that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The IC values for some derivatives range from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis. Western blot analyses indicated that compounds similar to 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole increase p53 expression levels and activate caspase-3 cleavage in cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Compound B | A549 | 1.50 | Caspase activation |
| Compound C | SK-MEL-2 | 0.75 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been explored, with several studies indicating their efficacy against various pathogens:
- Bacterial Inhibition : Compounds derived from the oxadiazole framework have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 8 | Bactericidal |
| Compound E | Escherichia coli | 16 | Bacteriostatic |
| Compound F | Candida albicans | 32 | Fungicidal |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Modifications such as halogen substitutions or variations in the phenyl ring can significantly impact their potency:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with enhanced biological activity, particularly in anticancer and antimicrobial assays .
- Substituent Effects : The position and nature of substituents on the oxadiazole ring play a crucial role in determining the compound's interaction with biological targets.
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The most potent derivative exhibited an IC value comparable to established chemotherapeutics like Tamoxifen .
- Case Study on Antimicrobial Effects : Another research focused on the antibacterial properties of oxadiazoles against resistant strains of bacteria. The derivatives displayed promising results, suggesting their potential as new antimicrobial agents .
Q & A
Basic Question: What are the recommended synthetic routes for 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is typically synthesized via cyclization of substituted amidoximes with chloromethyl intermediates. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles are synthesized by reacting hydroxylamine derivatives with acyl chlorides under reflux in anhydrous tetrahydrofuran (THF) . Optimization involves:
- Temperature Control : Reactions at 60–80°C minimize side products.
- Catalyst Use : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) improves cyclization efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yields range from 31% to 90%, depending on substituents and base selection .
Basic Question: What analytical techniques are critical for characterizing this oxadiazole derivative?
Answer:
Routine characterization includes:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.65 for C₁₁H₉ClN₂O) confirm molecular weight .
- Elemental Analysis : Ensures >95% purity .
Advanced Question: How does the substitution pattern on the oxadiazole ring influence biological activity in Sirtuin 2 (Sirt2) inhibition?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3rd Position : A para-substituted phenyl group (e.g., 4-chlorophenyl) enhances Sirt2 binding via hydrophobic interactions .
- 5th Position : A cyclic aminomethyl or haloalkyl chain (e.g., piperidine) improves potency. For example, compound 21b (IC₅₀ = 1.5 µM) outperforms analogs with linear chains .
- Key Data : IC₅₀ values correlate with substituent bulkiness and electronic effects (Table S5 in ).
Advanced Question: What mechanistic insights explain the decyanation reaction of this oxadiazole with KCN?
Answer:
Reaction with KCN at elevated temperatures (80–100°C) proceeds via:
Nucleophilic Substitution : KCN replaces the chloromethyl group, forming a nitrile intermediate.
Decyanation : The nitrile undergoes HCN elimination, releasing cyanogen (detected via IR) and yielding alkanes .
- Key Insight : The oxadiazole ring stabilizes intermediates, enabling a one-pot protocol with 70–85% yields .
Advanced Question: How can researchers resolve contradictions in apoptosis-inducing activity across cancer cell lines?
Answer:
Inconsistent activity (e.g., T47D breast cancer vs. resistant lines) may arise from:
- Target Expression : The compound binds TIP47 (IGF II receptor binding protein), which is differentially expressed .
- Cell Cycle Effects : Flow cytometry reveals G₁-phase arrest in responsive lines, while resistant cells bypass checkpoint activation .
- Methodology : Validate target engagement using photoaffinity labeling and CRISPR knockdowns .
Advanced Question: What computational strategies predict the dual modulation of FXR and PXR by oxadiazole derivatives?
Answer:
For nuclear receptor modulation:
- Docking Studies : Glide SP docking identifies key interactions (e.g., hydrogen bonds with FXR’s Tyr366) .
- MD Simulations : Assess binding stability over 100 ns trajectories; compounds with 4-piperidyl groups show higher residence times .
- QSAR Models : Hammett constants (σ) of substituents correlate with EC₅₀ values for PXR agonism .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
Based on MSDS
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How can 1,2,4-oxadiazole derivatives be tailored for insecticidal applications?
Answer:
In anthranilic diamide analogs:
- Bioisosterism : Replace amide groups with 1,2,4-oxadiazole to enhance metabolic stability .
- Substituent Effects : 3-(Trifluoromethyl) groups increase larvicidal activity (e.g., compound 3IIl , LC₅₀ = 0.20 mg/L) .
- CoMFA Models : Steric bulk at the 5-position improves binding to ryanodine receptors .
Advanced Question: What methodologies assess MAO inhibition by oxadiazole derivatives?
Answer:
- Enzyme Assays : Use recombinant human MAO-A/B with kynuramine as substrate; measure fluorescence (Ex: 310 nm, Em: 400 nm) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify competitive inhibitors (e.g., 3,4-dichlorophenyl analogs) .
Basic Question: How does solvent choice impact the synthesis of oxadiazole intermediates?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
